oxazoles 4,5-dissustituidos

4,5-Disubstituted Oxazoles are a class of heterocyclic compounds that exhibit unique chemical properties and biological activities due to their five-membered ring structure containing both nitrogen and oxygen atoms. These oxazoles feature two substituents at the 4 and 5 positions on the ring, which can significantly influence their reactivity and potential applications.

Structurally, these compounds are characterized by a central sulfur atom bonded to an oxygen atom and nitrogen atom, with various functional groups possible at both the 4 and 5 positions. The diverse substitution patterns allow for the design of molecules with tailored properties for specific uses such as medicinal chemistry, agrochemicals, or materials science.

In pharmaceutical research, 4,5-disubstituted oxazoles have shown promise in treating diseases ranging from diabetes to cancer due to their ability to modulate enzyme activity and interact with biological targets. Their application in agriculture can include the development of fungicides and herbicides through their pesticidal properties. Additionally, these compounds are of interest in polymer science for the synthesis of novel materials with unique physical or chemical characteristics.

Overall, 4,5-disubstituted oxazoles represent a versatile class of molecules that continue to attract significant attention from researchers across multiple disciplines due to their potential applications and structural diversity.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

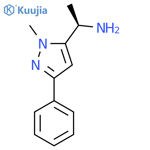

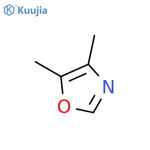

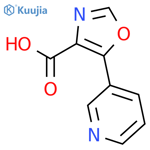

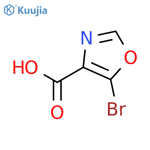

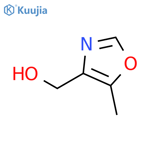

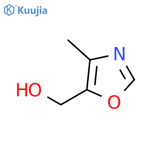

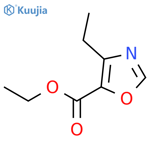

|

4,5-Dimethyloxazole | 20662-83-3 | C5H7NO |

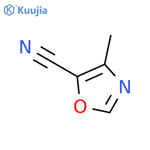

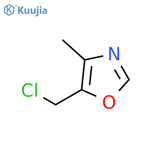

|

4-Methyl-1,3-oxazole-5-carbonitrile | 1003-52-7 | C5H4N2O |

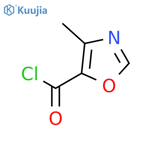

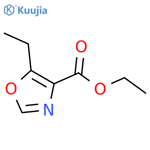

|

4-Methyloxazole-5-carbonyl chloride | 62348-24-7 | C5H4ClNO2 |

|

5-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid | 1083224-10-5 | C9H6N2O3 |

|

5-Bromooxazole-4-carboxylic acid | 1240611-09-9 | C4H2BrNO3 |

|

(5-methyl-1,3-oxazol-4-yl)methanol | 874821-67-7 | C5H7NO2 |

|

(4-Methyloxazol-5-yl)methanol | 45515-23-9 | C5H7NO2 |

|

ethyl 4-ethyl-1,3-oxazole-5-carboxylate | 122829-61-2 | C8H11NO3 |

|

5-(chloromethyl)-4-methyloxazole | 45515-22-8 | C5H6ClNO |

|

ethyl 5-ethyl-1,3-oxazole-4-carboxylate | 32968-45-9 | C8H11NO3 |

Literatura relevante

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

Proveedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados